[2,3'-Bipyridine]-3-carboxylic acid
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Overview
Description
[2,3’-Bipyridine]-3-carboxylic acid is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with a carboxylic acid group attached to the third carbon of one of the pyridine rings. This compound is part of the bipyridine family, which is known for its versatility in coordination chemistry, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridine]-3-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . Another method is the Stille coupling, which involves the reaction of an organotin compound with a halogenated pyridine in the presence of a palladium catalyst . These reactions generally require an inert atmosphere, such as nitrogen or argon, and are conducted at elevated temperatures.
Industrial Production Methods
Industrial production of [2,3’-Bipyridine]-3-carboxylic acid often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bipyridine]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Bipyridinium salts
Reduction: Alcohols or aldehydes
Substitution: Various substituted bipyridine derivatives
Scientific Research Applications
[2,3’-Bipyridine]-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-3-carboxylic acid largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings can form stable complexes with various metal ions, which can then participate in catalytic cycles or redox reactions . This coordination ability makes it a valuable ligand in many catalytic processes, including those used in organic synthesis and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in redox reactions.
4,4’-Bipyridine: Often used in the formation of supramolecular structures due to its ability to form hydrogen bonds.
3,3’-Bipyridine: Similar in structure but differs in the position of the nitrogen atoms, affecting its coordination properties.
Uniqueness
[2,3’-Bipyridine]-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which adds an additional site for functionalization and enhances its solubility in water. This makes it particularly useful in applications where water solubility is important, such as in biological systems and certain industrial processes .
Properties
IUPAC Name |
2-pyridin-3-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOKBNOWCJXTND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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